5-(bromomethyl)-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a bromomethyl group attached to the 5th position and a methyl group attached to the 3rd position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole typically involves the bromomethylation of 3-methyl-1,2,4-thiadiazole. One common method includes the reaction of 3-methyl-1,2,4-thiadiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the thiadiazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the thiadiazole.
Scientific Research Applications
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-3-methyl-1,2,4-thiadiazole
- 5-(iodomethyl)-3-methyl-1,2,4-thiadiazole
- 3-methyl-1,2,4-thiadiazole
Uniqueness
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
2168382-80-5 |
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Molecular Formula |
C4H5BrN2S |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
5-(bromomethyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5BrN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3 |
InChI Key |
KNHKAPZGZJVSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)CBr |
Purity |
95 |
Origin of Product |
United States |
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